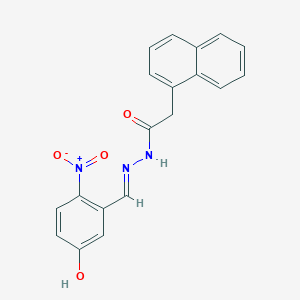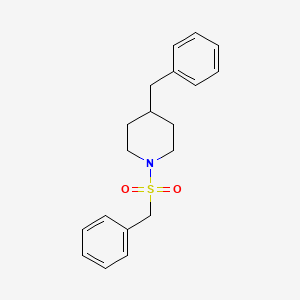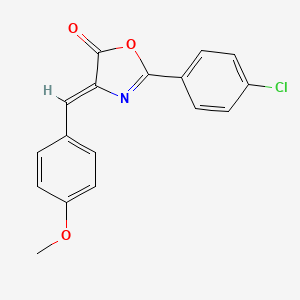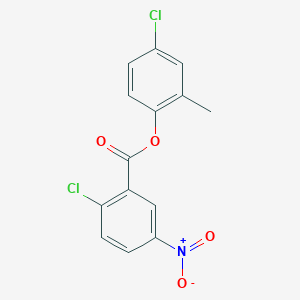![molecular formula C16H24ClN3O2 B5604347 N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)
N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis This compound is part of a broader class of compounds synthesized through a multi-step process involving initial reactions with substituted anilines and various chloro compounds in aqueous or polar aprotic mediums. The synthesis protocols for similar compounds involve reacting aniline derivatives with chloroacetyl chloride to form electrophiles, which are then coupled with piperazine derivatives to achieve the targeted compounds. These compounds are characterized using techniques like proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data, indicating a structured approach to synthesis that likely applies to our compound of interest (Raza et al., 2019).
Molecular Structure Analysis The molecular structures of these compounds are determined using 1H NMR, 13C NMR, and IR spectral data. This analytical approach ensures a comprehensive understanding of the molecular framework and the chemical environment within the compound, essential for elucidating the structure of “N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide” (Raza et al., 2019).
Chemical Reactions and Properties The chemical reactivity and properties of similar compounds have been explored through various in vitro and in vivo studies, indicating that these compounds can interact with biological targets such as tyrosinase and melanin, suggesting potential for bioactivity. This insight into the reactivity provides a basis for understanding the chemical behavior of our compound under biological conditions (Raza et al., 2019).
Physical Properties Analysis Although specific data on the physical properties of “this compound” were not directly found, the methodologies employed in similar research, such as solubility tests, melting point determination, and molecular weight measurements, are critical for assessing the physical characteristics of chemical compounds. These properties are essential for understanding the compound's behavior in various environments and applications (Raza et al., 2019).
Chemical Properties Analysis The chemical properties, including reactivity with specific enzymes or biological targets, are derived from detailed in vitro and in vivo evaluations. For compounds within this chemical family, such as their activity against tyrosinase and potential for depigmentation applications, highlight the importance of understanding the specific interactions and mechanisms at play. These insights into the chemical behavior underpin the broader applicability of the compound in various scientific and therapeutic contexts (Raza et al., 2019).
科学的研究の応用
Synthesis and Biological Activity
Research into compounds with similar structural motifs, such as various N-substituted phenylpiperazines, has led to the synthesis of derivatives with significant biological activities. For instance, the synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have demonstrated potential as tyrosinase and melanin inhibitors. These compounds, through in vitro and in vivo studies, have shown promise in depigmentation and as candidates for developing drugs with minimal side effects due to their inhibitory potential and minimal cytotoxicity (Raza et al., 2019).
Pharmacological Effects
Another area of application involves the pharmacological evaluation of structurally related piperazine derivatives. For example, (S)-WAY 100135, a 5-HT1A receptor antagonist, has been studied for its anxiolytic-like effects in murine models, demonstrating the potential therapeutic utility of such compounds in treating anxiety disorders (Rodgers & Cole, 1994).
Antimicrobial and Antiviral Activities
Compounds featuring piperazine rings doped with other pharmacophores have been synthesized and assessed for their antimicrobial and antiviral activities. For example, urea and thiourea derivatives of piperazine doped with febuxostat have shown significant antiviral and antimicrobial properties, suggesting their utility in designing new therapeutic agents (Reddy et al., 2013).
Antitumor Properties
The synthesis of novel derivatives incorporating piperazine structures has also extended to antitumor research, with certain compounds exhibiting potent cytotoxic activities against tumor cell lines. This suggests their potential in cancer chemotherapy, highlighting the versatility of piperazine derivatives in medicinal chemistry (Naito et al., 2005).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-13-14(17)3-2-4-15(13)18-16(22)5-6-19-7-9-20(10-8-19)11-12-21/h2-4,21H,5-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFVZRUNLOYXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B5604264.png)
![2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)

![N-1,3-benzothiazol-2-yl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5604283.png)
![3-(4-chlorophenyl)-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5604284.png)

![4-(4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride](/img/structure/B5604295.png)
![[(4aR*,7aS*)-4-[3-(dimethylamino)benzoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5604296.png)

![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)